![molecular formula C24H23NO4S B406562 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 333351-29-4](/img/structure/B406562.png)
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide
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Description
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide, commonly known as AMN082, is a potent and selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant interest in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
A study by Choi, Seo, Son, and Lee (2008) on a similar compound, 3-(4-chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, involved the synthesis and examination of its molecular structure, highlighting the compound's relevance in the field of organic synthesis and structural chemistry (Choi, Seo, Son, & Lee, 2008).
Synthesis of Furonaphthoquinones
Research by Kakisawa and Tateishi (1970) involved synthesizing furonaphthoquinones, which are related to the given compound, showcasing its potential in creating novel chemical entities with diverse applications (Kakisawa & Tateishi, 1970).
Nonlinear Optical Applications
A study by Satheeshchandra et al. (2020) on a novel methyl furan-based chalcone derivative demonstrated its potential for nonlinear optical applications, suggesting similar possibilities for the compound (Satheeshchandra et al., 2020).
Synthesis of Potentially Bioactive Compounds
Research by Abdel Hafez, Ahmed, and Haggag (2001) involved the synthesis of potentially bioactive compounds from visnaginone, a structurally related compound, indicating the potential of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide in pharmaceutical research (Abdel Hafez, Ahmed, & Haggag, 2001).
Antiprotozoal Agents
Ismail, Brun, Wenzler, Tanious, Wilson, and Boykin (2004) synthesized compounds with a furan moiety for use as antiprotozoal agents, suggesting a similar application for the compound in focus (Ismail et al., 2004).
properties
IUPAC Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-13-10-14(2)24(15(3)11-13)30(27,28)25-21-12-20-22(16(4)26)17(5)29-23(20)19-9-7-6-8-18(19)21/h6-12,25H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZSYSCKPFFVDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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